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9-Bromo-9,10-dihydro-9,10-

[1,2]benzenoanthracene

Cat. No.: B110492 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis

of chiral triptycene-based ligands and their application in asymmetric catalysis. The unique

three-dimensional and rigid structure of the triptycene scaffold offers a promising platform for

the design of novel chiral ligands that can induce high stereoselectivity in a variety of chemical

transformations crucial for drug discovery and development.

Introduction to Chiral Triptycenes in Asymmetric
Catalysis
Triptycene, a hydrocarbon with a distinctive paddle-wheel shape, provides a rigid and sterically

defined framework.[1] When appropriately substituted, triptycenes can be rendered chiral,

making them attractive scaffolds for the development of ligands in asymmetric catalysis. The

inherent rigidity of the triptycene backbone can lead to well-defined chiral pockets around a

metal center, influencing the stereochemical outcome of a reaction. Recent advancements

have demonstrated the potential of chiral triptycene-based ligands in a range of catalytic

applications, including reductions, cross-coupling reactions, and cycloadditions.[2][3]
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Several strategies have been developed for the synthesis of enantiopure triptycenes. These

include the enantioselective rhodium-catalyzed [2+2+2] cycloaddition, the resolution of racemic

mixtures using chiral high-performance liquid chromatography (HPLC), and the derivatization

with chiral auxiliaries.[1][4]
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Caption: General workflow for the synthesis and application of chiral triptycenes.
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Experimental Protocols
Synthesis of a Chiral Triptycene Monophosphine Ligand
This protocol is adapted from the work of Leung et al. and describes the synthesis of a chiral 1-

methoxy-8-(diphenylphosphino)triptycene ligand.[3]

Protocol 1: Synthesis of 1-Methoxy-8-(diphenylphosphino)triptycene

Synthesis of 1,8-Bis(trifluoromethanesulfonyloxy)triptycene: To a solution of 1,8-

dihydroxytriptycene (1.0 eq) and pyridine (8.0 eq) in 1,2-dichloroethane, add

trifluoromethanesulfonic anhydride (4.0 eq) at room temperature. Stir the mixture at 60 °C for

18 hours. After cooling, quench with water and extract with chloroform. The organic layer is

washed, dried, and concentrated. Purify the crude product by column chromatography on

silica gel.

Monophosphinylation: In a glovebox, combine 1,8-bis(trifluoromethanesulfonyloxy)triptycene

(1.0 eq), diphenylphosphine oxide (2.0 eq), Pd(OAc)₂ (0.05 eq), and 1,4-

bis(diphenylphosphino)butane (0.05 eq) in anhydrous DMSO. Heat the mixture at 100 °C for

24 hours. After cooling, dilute with water and extract with ethyl acetate. Purify the product by

column chromatography to obtain the racemic monophosphinylated triptycene.

Hydrolysis and Methylation: Treat the monophosphinylated triptycene with NaOH in aqueous

THF to hydrolyze the remaining triflate group. Following hydrolysis, add K₂CO₃ and methyl

iodide to the reaction mixture and stir at room temperature to obtain the methylated

phosphine oxide.

Chiral Resolution: Separate the enantiomers of the methylated phosphine oxide using chiral

HPLC.

Reduction to the Phosphine: To a solution of the desired enantiomer of the phosphine oxide

in toluene, add triethylamine and trichlorosilane. Heat the mixture at 120 °C. After cooling,

quench the reaction carefully with aqueous NaHCO₃ and extract with an organic solvent. The

final chiral monophosphine ligand is obtained after purification.
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Rhodium-Catalyzed Enantioselective [2+2+2]
Cycloaddition
This method, developed by Tanaka and coworkers, allows for the direct enantioselective

synthesis of chiral triptycene scaffolds.[1]

Protocol 2: Enantioselective Synthesis of a Chiral Triptycene Precursor

Catalyst Preparation: In a dried Schlenk tube under an argon atmosphere, dissolve

[Rh(cod)₂]BF₄ (0.05 eq) and (R)-SEGPHOS (0.055 eq) in anhydrous 1,2-dichloroethane. Stir

the solution at room temperature for 30 minutes.

Cycloaddition Reaction: To the prepared catalyst solution, add a solution of the starting diyne

(e.g., a 2,2'-di(prop-1-yn-1-yl)-1,1'-biphenyl derivative) (1.0 eq) and a cyclic alkene (e.g., 1,2-

dihydronaphthalene) (1.2 eq) in 1,2-dichloroethane. Stir the reaction mixture at the desired

temperature until the starting materials are consumed (monitor by TLC or GC-MS).

Work-up and Purification: Concentrate the reaction mixture under reduced pressure and

purify the residue by column chromatography on silica gel to afford the chiral polycyclic

cyclohexadiene product.

Diels-Alder Reaction and Aromatization: The resulting chiral cyclohexadiene can be further

elaborated into a triptycene structure through a subsequent diastereoselective Diels-Alder

reaction with a suitable dienophile (e.g., 1,4-naphthoquinone) followed by aromatization.[1]

Applications in Asymmetric Catalysis and
Quantitative Data
Chiral triptycene-based ligands have been successfully employed in a variety of asymmetric

catalytic reactions, demonstrating their potential to induce high levels of enantioselectivity.

Palladium-Catalyzed Asymmetric Hydrosilylation of
Styrene
The chiral monophosphine ligand synthesized in Protocol 1 has been utilized in the palladium-

catalyzed asymmetric hydrosilylation of styrene.[3]
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Table 1: Asymmetric Hydrosilylation of Styrene

Entry
Catalyst
Loading
(mol%)

Ligand Time (h) Yield (%) ee (%)

1
[PdCl(π-

allyl)]₂ (0.25)

Chiral

Triptycene

Monophosphi

ne (0.60)

24 52 58 (R)

Copper-Catalyzed Asymmetric Aziridination of
Chalcones
C₃-symmetric tris(oxazoline) ligands based on a rigid triptycene backbone have been

developed by Gelman and coworkers for the copper-catalyzed asymmetric aziridination of

chalcones.[5]

Table 2: Asymmetric Aziridination of Chalcones

Entry
Substrate
(Chalcone)

Catalyst
Loading
(mol%)

Ligand Yield (%) ee (%)

1 Chalcone
(CuOTf)₂·Ph

Me (3)
TripTOX (6) 90 95

2
4-Methoxy-

chalcone

(CuOTf)₂·Ph

Me (3)
TripTOX (6) 92 96

3
4-Nitro-

chalcone

(CuOTf)₂·Ph

Me (3)
TripTOX (6) 85 93
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Chiral N-heterocyclic carbene (NHC) ligands incorporating a triptycene scaffold, developed by

Plenio and colleagues, have shown excellent enantioselectivity in the copper-catalyzed

borylation of α,β-unsaturated esters.[1]

Table 3: Asymmetric Borylation of α,β-Unsaturated Esters

Entry Substrate
Catalyst
Loading
(mol%)

Ligand Yield (%) er

1
Cinnamaldeh

yde derivative

in situ Cu-

NHC

Chiral

Triptycene-

NHC

>95 90:10

Signaling Pathways and Catalytic Cycles
The following diagram illustrates a plausible catalytic cycle for a palladium-catalyzed cross-

coupling reaction, a common application for phosphine ligands.
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Caption: A generalized catalytic cycle for a cross-coupling reaction.

Conclusion
Chiral triptycenes represent a valuable and still largely untapped class of ligands for

asymmetric catalysis. Their rigid, three-dimensional structures provide a unique platform for

creating highly effective chiral environments around metal centers. The synthetic protocols and
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catalytic applications outlined in this document serve as a starting point for researchers

interested in exploring the potential of these fascinating molecules in the development of novel

stereoselective transformations for pharmaceutical and fine chemical synthesis. Further

exploration into the derivatization of the triptycene scaffold is expected to yield even more

potent and selective catalysts in the future.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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